molecular formula C15H17NO2S B073533 2,5-Dimethoxy-4-(p-tolylthio)aniline CAS No. 85896-12-4

2,5-Dimethoxy-4-(p-tolylthio)aniline

Cat. No.: B073533
CAS No.: 85896-12-4
M. Wt: 275.4 g/mol
InChI Key: AXYUSGZRCTVXRG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(p-tolylthio)aniline is an organic compound with the molecular formula C15H17NO2S It is characterized by the presence of two methoxy groups and a p-tolylthio group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(p-tolylthio)aniline typically involves the reaction of 2,5-dimethoxyaniline with p-tolylthiol in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Common industrial methods include catalytic hydrogenation and sulfonation reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or p-tolylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2,5-Dimethoxy-4-(p-tolylthio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(p-tolylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,5-Dimethoxyaniline
  • 4-(p-Tolylthio)aniline
  • 2,5-Dimethoxy-4-(methylthio)aniline

Comparison: 2,5-Dimethoxy-4-(p-tolylthio)aniline is unique due to the presence of both methoxy and p-tolylthio groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

IUPAC Name

2,5-dimethoxy-4-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10-4-6-11(7-5-10)19-15-9-13(17-2)12(16)8-14(15)18-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYUSGZRCTVXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235213
Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85896-12-4
Record name 2,5-Dimethoxy-4-[(4-methylphenyl)thio]benzenamine
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Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-Dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-dimethoxy-4-(p-tolylthio)aniline
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Record name 2,5-DIMETHOXY-4-(P-TOLYLTHIO)ANILINE
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